![molecular formula C18H14N2O3S2 B2966586 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034490-15-6](/img/structure/B2966586.png)
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, also known as BHPT or BTHPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHPT is a benzothiazole derivative that has been synthesized through a multi-step process involving the reaction of various reagents.
Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of related heterocyclic compounds have been extensively studied, providing insights into the chemical behavior and potential applications of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide. For example, Aleksandrov et al. (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, detailing electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, which are fundamental for further chemical modifications and applications in drug design and materials science (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Anticancer Activities
Research into the antimicrobial and anticancer activities of benzothiazole derivatives, including structures similar to this compound, has shown promising results. For instance, Zaki et al. (2018) synthesized pyridine and thioamide derivatives from the reaction of 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, revealing compounds with significant cytotoxicity against the MCF-7 cell line, highlighting the potential for these compounds in cancer therapy (Zaki, Al-Gendey, & Abdelhamid, 2018).
Novel Drug Design
The design and synthesis of novel benzo[d]thiazole-2-carboxamide derivatives, aimed at targeting specific receptors or biological pathways, demonstrate the versatility and potential of these compounds in drug discovery. Zhang et al. (2017) reported on the synthesis of derivatives with moderate to excellent potency against cancer cell lines, indicating the role of these compounds in developing new therapeutic agents (Zhang et al., 2017).
Mechanism of Action
Target of Action
The compound N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a derivative of thiophene . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
It is known that thiophene derivatives, which this compound is a part of, exhibit many pharmacological properties . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers
Biochemical Pathways
It is known that thiophene derivatives have a wide range of therapeutic properties and can affect multiple biochemical pathways
Result of Action
It is known that thiophene derivatives have a wide range of therapeutic properties
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-13(15-6-5-14(23-15)11-7-8-24-10-11)9-19-17(22)18-20-12-3-1-2-4-16(12)25-18/h1-8,10,13,21H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKJJMIISXYZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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